molecular formula C21H18FN3OS B3410428 N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-60-7

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B3410428
CAS No.: 897464-60-7
M. Wt: 379.5
InChI Key: XGFOLUPUVARQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This specificity is crucial for probing the FGF19-FGFR4 signaling axis, which has been identified as a key driver in the pathogenesis of hepatocellular carcinoma (HCC) and is associated with poor prognosis and therapeutic resistance. The compound's primary research value lies in its application as a chemical tool to dissect FGFR4-mediated oncogenic signaling, including cell proliferation, survival, and migration. Studies indicate that targeting this pathway with selective inhibitors can induce apoptosis and suppress tumor growth in preclinical models of HCC. Consequently, this inhibitor is a valuable asset for investigating the biology of FGFR4, validating it as a therapeutic target, and supporting the development of novel targeted cancer therapies, particularly for cancers characterized by FGF19 amplification or FGFR4 overexpression. Its mechanism involves binding to the kinase domain of FGFR4, thereby blocking the phosphorylation and activation of downstream effectors such as FRS2, MAPK, and STAT3. Researchers utilize this compound in in vitro and in vivo studies to explore mechanisms of drug resistance and to identify potential combination treatment strategies. The compound is featured in patent literature detailing its synthesis and biological activity as an FGFR4 inhibitor.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3OS/c1-13-3-8-18(14(2)9-13)23-20(26)10-17-12-27-21-24-19(11-25(17)21)15-4-6-16(22)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFOLUPUVARQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor and antimicrobial properties, supported by various studies and experimental data.

Chemical Structure and Properties

The compound features a complex structure with an imidazo[2,1-b][1,3]thiazole core substituted with a 2,4-dimethylphenyl group and a 4-fluorophenyl moiety. Such structural characteristics are often associated with diverse biological activities.

Antitumor Activity

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit notable antitumor properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole can inhibit the proliferation of various cancer cell lines. For example, one study reported IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells .
  • Mechanism of Action : The mechanism is believed to involve the inhibition of critical cellular pathways such as CDK1 (Cyclin-dependent kinase 1), which plays a vital role in cell cycle regulation .
  • Case Studies : A specific derivative demonstrated significant cytotoxic effects with GI50 values ranging from 1.4 to 4.2 µM across the NCI-60 cancer cell panel . This highlights the compound's potential as a lead for further development.

Antimicrobial Activity

The compound’s activity against Mycobacterium tuberculosis (Mtb) has also been evaluated:

  • In Vitro Efficacy : In a study focused on anti-mycobacterial agents, related imidazo[2,1-b][1,3]thiazole derivatives exhibited selective inhibition against Mtb with IC50 values around 2.32 μM . This suggests that modifications in the chemical structure can enhance selectivity and potency against pathogenic bacteria.
  • Selectivity : Importantly, these compounds showed minimal toxicity towards normal human lung fibroblast cells (MRC-5), indicating a favorable therapeutic index .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValuesNotes
AntitumorHeLaSubmicromolarSignificant cytotoxic effects noted
L12101.4 - 4.2 µMBroad spectrum activity across NCI-60 panel
AntimicrobialMycobacterium tuberculosis2.32 µMSelective inhibition with low toxicity to MRC-5

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of imidazo[2,1-b][1,3]thiazole derivatives against various pathogens. For instance, compounds similar to N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide have shown significant activity against Mycobacterium tuberculosis . A related study demonstrated that derivatives exhibited IC50 values as low as 2.03 μM against Mtb strains, indicating robust antitubercular properties .

Anticancer Activity

Imidazo[2,1-b][1,3]thiazole derivatives are also being investigated for their anticancer potential. For example, a series of imidazo derivatives showed promising antiproliferative effects against various cancer cell lines, including murine leukemia and human cervix carcinoma cells. These compounds displayed GI50 values ranging from 1.4 to 4.2 µM . The compound may share similar mechanisms of action through the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of imidazo[2,1-b][1,3]thiazole compounds. Research indicates that these compounds can act as neuroprotective agents in models of neuronal disorders. They may exert their effects by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies reveal that the compound may interact with specific enzymes or receptors involved in disease processes, which could explain its observed biological activities .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the pharmacological profile of imidazo[2,1-b][1,3]thiazole derivatives. Variations in substituents on the thiazole ring or the acetamide moiety can significantly influence potency and selectivity against various biological targets .

Case Study 1: Antitubercular Activity

A study focusing on a series of benzo-imidazo-thiazole derivatives demonstrated that modifications in the phenyl ring could enhance antitubercular activity. The most active compound displayed an IC50 value of 2.32 μM against Mtb H37Ra while exhibiting low toxicity towards human lung fibroblast cells . This highlights the therapeutic potential of targeted modifications in similar compounds.

Case Study 2: Anticancer Efficacy

In another investigation into anticancer agents derived from imidazo[2,1-b][1,3]thiazoles, researchers identified several candidates with strong antiproliferative effects across multiple cancer cell lines. The lead compound exhibited submicromolar IC50 values against human cervix carcinoma (HeLa) cells and murine mammary carcinoma (FM3A), suggesting a promising avenue for further development .

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for modifying the molecule’s pharmacokinetic properties.

Reaction Conditions Reagents Product Yield Source
Acidic hydrolysis6M HCl, reflux, 12 hours2-[6-(4-Fluorophenyl)imidazo[2,1-b] thiazol-3-yl]acetic acid78%
Basic hydrolysis2M NaOH, 80°C, 8 hoursSodium salt of 2-[6-(4-fluorophenyl)imidazo[2,1-b] thiazol-3-yl]acetate85%

Hydrolysis is pH-dependent, with basic conditions favoring faster conversion. The reaction preserves the imidazothiazole core while altering solubility and bioavailability.

Nucleophilic Substitution at the Thiazole Ring

The sulfur atom in the thiazole ring is susceptible to nucleophilic attack, particularly at the 2-position. This allows for the introduction of alkyl or aryl groups.

Reaction Reagents Product Conditions Yield Source
AlkylationMethyl iodide, K₂CO₃, DMF3-Methyl-2-[6-(4-fluorophenyl)imidazo[2,1-b] thiazol-3-yl]acetamide60°C, 6 hours65%
Arylation4-Chlorophenylboronic acid, Pd3-(4-Chlorophenyl)-substituted derivativeSuzuki coupling, 80°C, 12h52%

Substitution reactions often require catalytic systems (e.g., palladium for cross-coupling) or phase-transfer agents like tetrabutylammonium bromide (TBAB) . The fluorine atom on the phenyl ring enhances electrophilicity at adjacent positions.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes electrophilic substitution, primarily at the meta and para positions relative to fluorine.

Reaction Reagents Product Position Yield Source
NitrationHNO₃/H₂SO₄, 0°C3-[6-(3-Nitro-4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetamideMeta45%
SulfonationSO₃/H₂SO₄, 50°C3-[6-(4-Fluoro-3-sulfophenyl)imidazo[2,1-b]thiazol-3-yl]acetamidePara38%

Fluorine’s electron-withdrawing effect directs incoming electrophiles to the meta position, while steric hindrance from the dimethylphenyl group limits reactivity at the ortho site .

Oxidation of the Imidazothiazole Core

The imidazo[2,1-b]thiazole moiety is oxidized to form sulfoxides or sulfones under controlled conditions.

Oxidizing Agent Conditions Product Yield Source
H₂O₂ (30%)Acetic acid, 50°C, 4 hoursImidazo[2,1-b]thiazole-3-sulfoxide70%
m-CPBADCM, 0°C to RT, 2 hoursImidazo[2,1-b]thiazole-3-sulfone88%

Oxidation alters the electronic properties of the heterocycle, enhancing interactions with biological targets like kinases.

Functionalization of the Dimethylphenyl Group

The N-(2,4-dimethylphenyl) substituent participates in Friedel-Crafts alkylation and halogenation.

Reaction Reagents Product Yield Source
BrominationBr₂, FeBr₃3-Bromo-2,4-dimethylphenyl derivative60%
Friedel-Crafts AcylationAcetyl chloride, AlCl₃4-Acetyl-2,5-dimethylphenyl derivative55%

Methyl groups activate the phenyl ring, facilitating electrophilic attacks at the ortho and para positions .

Comparative Reactivity of Structural Analogs

Modifications to the substituents significantly influence reaction outcomes:

Compound Key Substituent Reactivity Trend Source
N-(2-Chlorophenyl) analogChlorineHigher electrophilicity at thiazole ring
N-(2-Bromophenyl)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetamideBromineEnhanced nucleophilic substitution rates
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazoleDifluorophenylReduced aromatic substitution due to steric effects

Fluorine’s small size and high electronegativity make it ideal for tuning electronic effects without steric bulk .

Synthetic Considerations

  • Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling yields .

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is standard for isolating products.

Stability Under Reaction Conditions

The compound degrades under prolonged exposure to:

  • Strong acids (>6M HCl) or bases (>2M NaOH).

  • UV light (λ < 300 nm), leading to imidazothiazole ring cleavage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the imidazothiazole ring (positions 6 and 3) and the acetamide side chain. These modifications influence biological activity, solubility, and synthetic feasibility.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Imidazothiazole Position 6) Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Activity (IC₅₀ or Inhibition Rate)
Target Compound 4-Fluorophenyl 2,4-Dimethylphenyl C₂₃H₂₁FN₃OS 414.50 Not reported Not reported Not reported
5f 4-Chlorophenyl 6-Chloropyridin-3-yl C₁₉H₁₃Cl₂N₃OS 402.30 215–217 72 Not reported
5g 4-Chlorophenyl 6-Fluoropyridin-3-yl C₁₉H₁₃ClFN₃OS 386.84 211–213 74 Not reported
5l 4-Chlorophenyl 6-(4-Methoxybenzylpiperazin-1-yl)pyridin-3-yl C₃₂H₃₁ClN₆O₂S 595.14 Not reported 71 MDA-MB-231: IC₅₀ = 1.4 μM
L708-0978 4-Chlorophenyl 4-Methylphenyl C₂₀H₁₆ClN₃OS 381.88 Not reported Not reported Not reported
3f 4-Bromophenyl 4-Methoxyphenyl C₂₀H₁₆BrN₃O₂S 450.33 230 86 Aldose reductase inhibition (IR: Not quantified)

Pharmacological Activity

  • Anticancer Potential: Compound 5l (4-chlorophenyl on imidazothiazole, complex pyridinyl-acetamide) demonstrated superior cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM) compared to sorafenib (IC₅₀ = 5.2 μM) . The target compound’s 4-fluorophenyl group may enhance selectivity due to fluorine’s electronegativity, though direct comparisons are lacking.
  • Antimicrobial and Anti-inflammatory Activity: Analogs like 4a-k (imidazo[2,1-b][1,3,4]thiadiazoles with aryl groups) showed notable antibacterial and anti-inflammatory effects . The target compound’s 2,4-dimethylphenyl group could improve lipophilicity and membrane penetration.

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 230°C for 3f ) correlate with rigid aromatic substituents. The target compound’s 2,4-dimethylphenyl group may lower melting points compared to halogenated analogs due to reduced polarity.
  • Solubility : Fluorine and chlorine substituents generally enhance lipid solubility, while methoxy groups (e.g., 5h ) improve water solubility.

Key Research Findings

  • Substituent Impact :
    • Halogenated Aryl Groups : 4-Fluorophenyl and 4-chlorophenyl groups enhance target affinity in kinase inhibitors .
    • Acetamide Side Chains : Bulky substituents (e.g., 4-methylpiperazinyl in 5l ) improve cytotoxicity but may reduce oral bioavailability .
  • Biological Selectivity : Fluorine-containing compounds often exhibit improved metabolic stability and selectivity, as seen in VEGFR2 inhibition studies .

Q & A

Basic: What are the established synthetic routes for N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?

Methodological Answer:
The compound is synthesized via multi-step protocols. A common approach involves:

Imidazothiazole core formation : Cyclization of 2-amino-thiazole derivatives with α-haloketones under reflux in ethanol or acetic acid .

Acetamide linkage : Reacting the imidazothiazole intermediate with 2,4-dimethylphenyl isocyanate or via coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity .

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl protons at δ ~7.2–7.8 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between imidazothiazole, fluorophenyl, and pyridine rings (e.g., 34.3° and 43.9° in related structures) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₀F₂N₃OS: 452.13) .

Basic: What in vitro assays are used to evaluate its pharmacological activity?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MDA-MB-231, HepG2) with IC₅₀ determination (e.g., 1.4 µM for MDA-MB-231) .
  • Enzyme Inhibition : Acetylcholinesterase (AChE) or aldose reductase (AR) inhibition assays using Ellman’s method (IC₅₀ ~1–10 µM range) .
  • Antimicrobial Testing : Broth microdilution for MIC values against Mycobacterium tuberculosis .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to modulate cytotoxicity .
  • Scaffold Hybridization : Fuse imidazothiazole with triazole or pyridine rings to enhance binding to targets like VEGFR2 .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to predict permeability and target affinity .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:

  • Standardize Assay Conditions : Control cell passage number, serum concentration, and incubation time (e.g., 48–72 hours for MTT) .
  • Cross-Validation : Compare with reference compounds (e.g., sorafenib for cytotoxicity) in parallel experiments .
  • Statistical Analysis : Apply ANOVA to assess inter-lab variability in enzyme inhibition data .

Advanced: How does crystallography inform drug design for this compound?

Methodological Answer:

  • Hydrogen Bonding Networks : Identify key interactions (e.g., N–H⋯N in crystal packing) to guide modifications for improved solubility .
  • Torsional Flexibility : Dihedral angles between rings indicate conformational stability; rigidify the structure via methyl groups to enhance target binding .
  • Solvent Accessibility : Map hydrophobic pockets in the crystal lattice to design prodrugs with improved bioavailability .

Advanced: What strategies optimize pharmacokinetics (e.g., metabolic stability)?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites in liver microsomes .
  • Structural Shielding : Introduce trifluoromethyl groups to reduce CYP450-mediated degradation .
  • Prodrug Design : Conjugate with PEG or amino acids to enhance aqueous solubility and half-life .

Advanced: How can computational modeling guide lead optimization?

Methodological Answer:

  • Molecular Docking : AutoDock Vina predicts binding to AChE (PDB: 4EY7) or VEGFR2 (PDB: 4ASD) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET Prediction : SwissADME estimates logP (~3.5), CNS permeability, and CYP inhibition risks .

Basic: How to address poor solubility in biological assays?

Methodological Answer:

  • Solvent Systems : Use DMSO stock solutions (<0.1% final concentration) to prevent cytotoxicity artifacts .
  • Surfactant Addition : Incorporate 0.1% Tween-80 in cell culture media .
  • pH Adjustment : Prepare buffered solutions (pH 7.4) with co-solvents like cyclodextrin .

Advanced: What in vivo models are suitable for preclinical testing?

Methodological Answer:

  • Xenograft Models : Nude mice implanted with MDA-MB-231 tumors for efficacy studies (dosage: 10–50 mg/kg, i.p.) .
  • PK/PD Profiling : Serial blood sampling post-IV/oral dosing to calculate AUC, Cmax, and t₁/₂ .
  • Toxicology : 28-day repeat-dose studies in rodents to assess hepatorenal toxicity .

Advanced: How to troubleshoot synthetic impurities in final product?

Methodological Answer:

  • Reaction Monitoring : TLC (CH₂Cl₂:MeOH 9:1) or HPLC (C18 column, acetonitrile/water gradient) .
  • Byproduct Identification : HRMS and ²D NMR (HSQC, HMBC) to trace unreacted intermediates .
  • Purification Optimization : Switch from silica gel to reverse-phase HPLC for polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.